molecular formula C14H12ClN3O B14528344 N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide

N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide

Cat. No.: B14528344
M. Wt: 273.72 g/mol
InChI Key: RBFVRJBAWZPNCD-UHFFFAOYSA-N
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Description

N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide

InChI

InChI=1S/C14H12ClN3O/c15-12-6-8-13(9-7-12)18-17-10-16-14(19)11-4-2-1-3-5-11/h1-10,18H,(H,16,17,19)

InChI Key

RBFVRJBAWZPNCD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C=N/NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=NNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide typically involves the condensation reaction between 4-chlorophenylhydrazine and benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

4-chlorophenylhydrazine+benzaldehydeThis compound\text{4-chlorophenylhydrazine} + \text{benzaldehyde} \rightarrow \text{this compound} 4-chlorophenylhydrazine+benzaldehyde→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using catalysts and controlling reaction parameters such as temperature, pH, and solvent choice. Ultrasonic irradiation has been reported as an effective method to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

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